![molecular formula C15H12Cl2N2OS B5505683 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

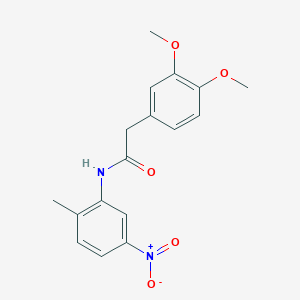

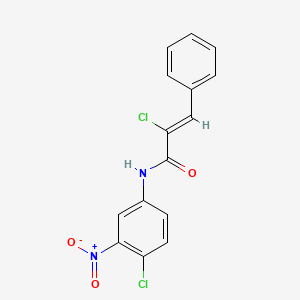

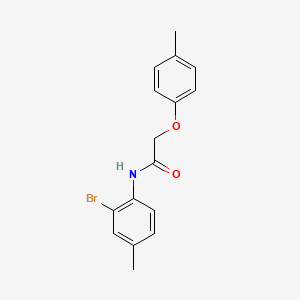

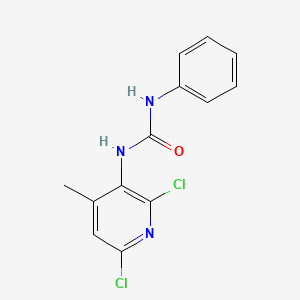

This compound is part of a broader class of benzamide derivatives known for their diverse chemical and physical properties, which have been widely studied for their potential applications in various fields of chemistry and materials science. Although specific studies on 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide itself are not directly found, related research provides insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related benzamide compounds involves several steps, including the reaction of carbonyl chlorides with amines and subsequent modifications. For instance, a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized through spectroscopic methods and crystal structure analysis, indicating a typical approach that might be adapted for our compound of interest (Saeed et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives often involves X-ray crystallography, spectroscopic methods (IR, NMR), and mass spectrometry. These techniques reveal the crystal packing, molecular conformation, and intramolecular interactions critical to understanding the compound's behavior and reactivity. For example, the structural characterization of a similar benzamide derivative provided insights into its crystalline structure and intramolecular hydrogen bonding (Saeed et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including condensation, cyclization, and nucleophilic substitution, depending on the functional groups present. These reactions are fundamental for modifying the compound's structure to achieve desired properties or functionalities. The chemical behavior towards nitrogen nucleophiles and the reaction with aromatic amines, hydroxylamine hydrochloride, and acid chlorides to give various substituted products illustrates the compound's reactivity profile (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different solvents and conditions. The crystallization in a specific space group with detailed unit cell dimensions, as observed in related compounds, provides valuable information on the physical characteristics (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with various nucleophiles and the ability to undergo different types of chemical reactions, define the compound's utility in synthetic chemistry. Studies on similar benzamide derivatives highlight their chemical versatility and potential for generating a wide range of products with diverse biological and physical properties (Naganagowda & Petsom, 2011).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Compounds similar to "2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide" have been synthesized and characterized, offering insights into their structural and spectroscopic properties. For instance, Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, detailing its crystal structure through spectroscopic techniques and X-ray diffraction, which could provide a foundation for understanding similar compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemoselective N-benzoylation

Research on chemoselective N-benzoylation using benzoylisothiocyanates, as described by Singh et al. (2017), demonstrates the potential for selective chemical transformations in compounds with amine and carbonothioyl functional groups. This process leads to products of biological interest, highlighting a method for functionalizing similar structures (Singh, Lakhan, & Singh, 2017).

Antimicrobial Activity

Compounds with structures incorporating benzothiophene and quinazolinone derivatives have been studied for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones and screened them for antibacterial and antifungal activities, indicating a potential application area for similar compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Anticancer Activity

Yılmaz et al. (2015) investigated indapamide derivatives, including compounds with [(substitutedamino)carbonothioyl] functional groups, for their proapoptotic activity against melanoma cell lines, demonstrating significant growth inhibition. This research suggests that similar compounds could have potential applications in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Insecticidal Activity

Schaefer et al. (1978) reported on substituted benzamides with promising activity against mosquitoes, indicating the potential of such compounds in controlling larval populations and offering a non-traditional application area for chemical research (Schaefer, Miura, Wilder, & Mulligan, 1978).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2OS/c1-9-11(16)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-12(10)17/h2-8H,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPQXAQZTIEDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)